D-Leucine-d10
Description
Foundational Principles of Isotopic Labeling for Biological Pathway Elucidation
Isotopic labeling is a technique used to trace the journey of a molecule through a chemical reaction or a metabolic pathway. wikipedia.org The fundamental principle involves replacing one or more atoms in a molecule of interest with their stable (non-radioactive) isotopes. wikipedia.orgfiveable.me Common stable isotopes used in biological research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). fiveable.me These labeled molecules are chemically and biologically indistinguishable from their unlabeled counterparts, meaning they participate in cellular processes in the same manner. creative-proteomics.comnumberanalytics.com
Once introduced into a biological system, the fate of these "tracers" can be monitored over time. creative-proteomics.com Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to detect and quantify the labeled molecules and their metabolic products. wikipedia.org MS distinguishes molecules based on their mass-to-charge ratio, allowing for the clear identification of isotope-enriched compounds, while NMR detects atoms with different nuclear spin properties. wikipedia.org By analyzing the pattern and rate of isotope incorporation into various downstream metabolites, researchers can elucidate metabolic pathways, quantify reaction rates (fluxes), and understand how these processes are regulated within a cell or organism. wikipedia.orgnumberanalytics.com This approach provides a dynamic view of metabolism, revealing the intricate flow of atoms and molecules through complex biochemical networks. physoc.org
The Definitive Role of Highly Deuterated Amino Acids in Quantitative Biology
In the realm of stable isotope tracing, highly deuterated amino acids have emerged as exceptionally powerful tools, particularly for studies in proteomics and metabolomics. Deuteration, the replacement of hydrogen (¹H) with its heavier isotope deuterium (²H), offers significant analytical advantages. nih.govrsc.org The use of amino acids extensively labeled with deuterium, often referred to as "heavy" amino acids, is a cornerstone of quantitative biology.
One of the primary benefits of high levels of deuteration is the significant increase in mass, which allows for clear separation of labeled and unlabeled molecules in mass spectrometry analysis, thereby improving the accuracy of quantification. nih.gov In the context of NMR spectroscopy, perdeuteration (the replacement of all non-exchangeable protons) dramatically simplifies complex spectra and improves the relaxation properties of the remaining nuclei being observed. nih.govrsc.org This leads to higher resolution and sensitivity, which is crucial for studying the structure and dynamics of large proteins and complex biological systems. nih.govrsc.org
Furthermore, using deuterated amino acids produced in organisms like algae grown in D₂O provides a cost-effective method for generating these essential tracers for research. rsc.orgbiorxiv.org This approach circumvents challenges associated with other labeling methods, such as incomplete proton back-exchange in solid-state NMR, making it possible to analyze large and complex proteins that were previously inaccessible. nih.govrsc.org
Strategic Importance of L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 in Contemporary Academic Investigations
Among the various deuterated amino acids, L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 (d10-leucine) holds particular strategic importance in human metabolic research. Leucine (B10760876) is an essential branched-chain amino acid (BCAA) that not only serves as a building block for proteins but also acts as a key signaling molecule, notably activating the mTOR pathway which regulates protein synthesis. nih.govresearchgate.net This makes labeled leucine tracers invaluable for studying protein metabolism.
A novel and significant application involves the infusion of d10-leucine to study muscle protein synthesis. nih.gov In the body, d10-leucine can be metabolized to L-leucine-d9. Researchers can then measure the enrichment of this endogenously produced d9-leucine tracer. A key advantage of this d10-to-d9-leucine approach is that the enrichment of d9-leucine in the blood provides a more accurate reflection of the true precursor enrichment for muscle protein synthesis compared to traditional tracers like phenylalanine. nih.gov This minimizes the discrepancy often observed between amino acid enrichments in easily accessible blood samples versus the less accessible muscle intracellular fluid, leading to more reliable calculations of muscle protein synthesis rates. nih.gov The large mass difference provided by the heavy isotope also ensures accurate quantification by tandem mass spectrometry. nih.gov
| Tracer Approach | Principle | Key Advantage | Reference |
|---|---|---|---|
| Traditional Phenylalanine Tracer (e.g., ¹³C₆-phenylalanine) | Intravenous infusion of labeled phenylalanine; measurement of its incorporation into muscle protein. | Well-established and commonly used method for studying muscle protein metabolism. | nih.gov |
| d10-to-d9-Leucine Tracer | Intravenous infusion of d10-leucine, which is converted to d9-leucine endogenously. Blood d9-leucine enrichment is used as the precursor. | Minimizes the gradient between blood and muscle free amino acid enrichment, providing a better estimate of the true precursor for synthesis. | nih.gov |
Scope and Objectives of Research Utilizing Deuterated Leucine Tracers
The application of deuterated leucine tracers, including d10-leucine, spans a wide range of research objectives focused on understanding protein and amino acid metabolism in various physiological and pathological states. Leucine's dual role as a substrate and a signaling molecule makes it an ideal probe for these investigations. nih.govmdpi.com
Key research objectives include:
Quantifying Muscle Protein Dynamics: A primary use is to measure the rates of muscle protein synthesis (MPS) and muscle protein breakdown (MPB). technologynetworks.come-acnm.org Researchers use tracers like L-[1-¹³C]-leucine or deuterated variants to determine how stimuli such as nutrition, exercise, and aging affect the balance between MPS and MPB, which governs muscle mass. technologynetworks.comnih.gov
Assessing Whole-Body Protein Turnover: Leucine tracers are used to assess whole-body protein kinetics without the need for invasive muscle biopsies. e-acnm.org By measuring the rate of appearance of labeled leucine and its metabolites (like α-ketoisocaproate, KIC) in the blood, scientists can calculate whole-body protein synthesis, breakdown, and amino acid oxidation. nih.gov
Investigating Metabolic Regulation: Leucine is a potent regulator of metabolism. nih.gov Studies use deuterated leucine to trace its metabolic fate and understand its influence on glucose homeostasis, insulin (B600854) sensitivity, and lipid metabolism. nih.govnih.gov
Elucidating Disease Mechanisms: In conditions characterized by muscle wasting, such as cancer cachexia, deuterated leucine tracers are used to investigate the underlying metabolic dysregulation. mdpi.com This research aims to identify therapeutic targets and evaluate the efficacy of interventions, such as nutritional supplementation with leucine, to preserve muscle mass. mdpi.com
Structure
3D Structure
Properties
CAS No. |
271247-12-2 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
141.23 g/mol |
IUPAC Name |
(2R)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1/i1D3,2D3,3D2,4D,5D |
InChI Key |
ROHFNLRQFUQHCH-MSQIRGOSSA-N |
Isomeric SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N |
Canonical SMILES |
CC(C)CC(C(=O)O)N |
Origin of Product |
United States |
Theoretical Frameworks for the Application of L Leucine 2,3,3,4,5,5,5,6,6,6 D10
Quantitative Principles of Isotope Dilution Mass Spectrometry in L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 Studies
Isotope dilution mass spectrometry (IDMS) is a cornerstone technique for the precise quantification of molecules in complex biological samples. wikipedia.org The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled standard, such as L-Leucine-2,3,3,4,5,5,5,6,6,6-d10, to a sample containing the unlabeled analyte of interest (L-leucine). wikipedia.org This labeled compound, often referred to as an internal standard, is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes. wikipedia.orgmedchemexpress.com
Upon mixing, the isotopic standard dilutes the natural isotopic abundance of the analyte in the sample. wikipedia.org By measuring the ratio of the labeled to the unlabeled form using mass spectrometry, the initial concentration of the unlabeled analyte can be accurately determined. wikipedia.org A key advantage of this method is its high precision and accuracy, as the ratio measurement is less susceptible to variations in sample preparation and instrument response compared to traditional methods that rely on signal intensity alone. wikipedia.org
In studies utilizing L-Leucine-2,3,3,4,5,5,5,6,6,6-d10, this compound is introduced into a biological system, and its dilution by endogenous, unlabeled L-leucine is monitored over time. This allows for the calculation of various kinetic parameters, such as the rate of appearance (Ra) of leucine (B10760876) in the plasma, which reflects the sum of leucine entering the circulation from protein breakdown and dietary intake.
Table 1: Key Parameters in Isotope Dilution Mass Spectrometry
| Parameter | Description |
| Analyte | The substance being measured (e.g., L-Leucine). |
| Isotopically Labeled Standard | A form of the analyte with a known isotopic composition (e.g., L-Leucine-2,3,3,4,5,5,5,6,6,6-d10). medchemexpress.com |
| Isotope Ratio | The measured ratio of the labeled to the unlabeled form of the analyte. |
| Rate of Appearance (Ra) | The rate at which the analyte enters the sampled compartment (e.g., plasma). |
Mathematical Models for Mass Isotopomer Distribution Analysis (MIDA) in Deuterated Leucine Metabolic Flux Studies
Mass Isotopomer Distribution Analysis (MIDA) is a sophisticated technique that utilizes the pattern of isotopic labeling in a polymer to deduce the isotopic enrichment of its precursor pool. nih.gov In the context of deuterated leucine studies, MIDA can be employed to measure the synthesis rate of proteins by analyzing the distribution of L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 and its isotopologues within a specific protein. nih.gov
The underlying mathematical models of MIDA are based on the principles of probability and combinatorics. When a protein is synthesized in the presence of a labeled precursor like L-Leucine-2,3,3,4,5,5,5,6,6,6-d10, the resulting protein molecules will contain a mixture of labeled and unlabeled leucine residues. The specific pattern of mass isotopomers (molecules of the same chemical formula but different isotopic content) in a peptide fragment of that protein depends on the isotopic enrichment of the precursor aminoacyl-tRNA pool from which it was synthesized. nih.gov
By analyzing the relative abundances of these mass isotopomers using high-resolution mass spectrometry, it is possible to mathematically calculate the true precursor enrichment. nih.gov This is a significant advantage as it circumvents the difficulty of directly measuring the isotopic enrichment of the immediate precursor for protein synthesis, the aminoacyl-tRNA. nih.gov Studies have demonstrated the application of MIDA with deuterated leucine to investigate cholesterol biosynthesis and protein synthesis. nih.govnih.gov
Non-Compartmental and Compartmental Kinetic Modeling for L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 Turnover Investigations
Kinetic modeling provides a mathematical framework to describe the dynamic behavior of a tracer, such as L-Leucine-2,3,3,4,5,5,5,6,6,6-d10, within a biological system. nih.govnih.gov These models can be broadly categorized as non-compartmental or compartmental.
Non-compartmental analysis (NCA) makes minimal assumptions about the underlying physiological system. It relies on parameters derived directly from the plasma concentration-time curve of the tracer, such as the area under the curve (AUC), to calculate key kinetic parameters like clearance and volume of distribution. NCA is often used for its simplicity and robustness.
Compartmental modeling , on the other hand, represents the body as a series of interconnected compartments, each representing a distinct physiological space (e.g., plasma, intracellular space). nih.govbiorxiv.org These models are defined by a set of differential equations that describe the rate of transfer of the tracer between compartments. arxiv.org By fitting the model to experimental data from L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 tracer studies, it is possible to estimate various metabolic fluxes, such as the rates of protein synthesis, breakdown, and oxidation. nih.gov
For instance, a multi-compartment model for leucine kinetics might include compartments for plasma leucine, intracellular leucine, and its transamination product, α-ketoisocaproate (KIC). nih.gov Such models can provide a more detailed and mechanistic understanding of leucine metabolism than non-compartmental approaches. nih.govnih.gov
Table 2: Comparison of Kinetic Modeling Approaches
| Feature | Non-Compartmental Modeling | Compartmental Modeling |
| Assumptions | Minimal assumptions about system structure. | Assumes the body can be represented by a finite number of compartments. nih.gov |
| Complexity | Relatively simple calculations. | Mathematically more complex, involving differential equations. arxiv.org |
| Information Yield | Provides basic kinetic parameters (e.g., clearance, AUC). | Can estimate specific metabolic fluxes and transfer rates between compartments. nih.gov |
| Application | Useful for initial characterization of tracer kinetics. | Provides a more mechanistic understanding of metabolic processes. nih.govnih.gov |
Consideration of Isotope Effects and Their Correction in L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 Tracing Experiments
A critical consideration in tracer studies is the potential for kinetic isotope effects (KIEs) . A KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.orglibretexts.org The greater the relative mass difference between the isotopes, the more pronounced the KIE can be. wikipedia.org Due to the significant mass difference between deuterium (B1214612) (²H) and protium (B1232500) (¹H), the use of deuterated tracers like L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 can potentially alter the rates of metabolic reactions. wikipedia.orgnih.gov
The magnitude of the KIE depends on which bonds are broken or formed in the rate-determining step of a reaction. A primary KIE occurs when a bond to the isotopic atom is broken, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage. princeton.edu Secondary KIEs are generally smaller than primary KIEs. wikipedia.org In the metabolism of L-Leucine-2,3,3,4,5,5,5,6,6,6-d10, the deuterium atoms are not at the site of peptide bond formation, suggesting that the primary KIE on protein synthesis is likely negligible. However, secondary KIEs could still influence other metabolic pathways.
In addition to KIEs, it is essential to correct for the natural abundance of heavy isotopes in both the tracer and the analyte. nih.govuni-regensburg.de All elements with stable isotopes exist naturally as a mixture. For example, carbon has a natural abundance of approximately 1.1% ¹³C. This natural abundance must be mathematically accounted for to accurately determine the true isotopic enrichment from the tracer. nih.govnih.gov Failure to correct for natural abundance can lead to an overestimation of the amount of labeled metabolite and inaccurate calculations of metabolic fluxes. nih.gov
Stoichiometric Relationships in L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 Tracing of Metabolic Networks
The use of L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 in metabolic tracing experiments allows for the investigation of stoichiometric relationships within metabolic networks. Stoichiometry deals with the quantitative relationships between reactants and products in chemical reactions. By tracing the flow of the deuterated leucine molecule, researchers can elucidate how it is incorporated into various metabolic pathways and end products.
For example, when L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 is administered, the deuterium label can be tracked as leucine is utilized for protein synthesis. physoc.org The amount of labeled leucine incorporated into a specific protein is stoichiometrically related to the rate of synthesis of that protein. Furthermore, the catabolism of leucine leads to the production of other metabolites, and the isotopic label can be followed into these downstream products. pnas.org
This approach is particularly powerful when combined with other isotopic tracers in dual-labeling experiments. For instance, using both a ¹³C-labeled and a deuterated tracer can provide more comprehensive information about the interplay between different metabolic pathways. chemrxiv.org By applying the principles of stoichiometry, researchers can construct and validate metabolic maps, quantifying the flux through various branches of a metabolic network and understanding how these fluxes are altered under different physiological or pathological conditions. pnas.org
Advanced Analytical Methodologies for L Leucine 2,3,3,4,5,5,5,6,6,6 D10 Detection and Quantification
High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 and its Metabolites
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov For amino acids like L-leucine, which are polar and non-volatile, chemical derivatization is a mandatory prerequisite for GC-MS analysis. nih.govsigmaaldrich.comthermofisher.com The coupling of high-resolution GC with MS allows for the effective separation of L-leucine from its isomers, such as isoleucine, and the precise mass-based differentiation of the d10-labeled standard from the naturally occurring isotopologues. gcms.cz
Derivatization Strategies for Enhanced Volatility and Detection
The primary goal of derivatization in the context of GC-MS is to convert the polar functional groups (amine and carboxylic acid) of amino acids into less polar, more volatile, and thermally stable moieties. sigmaaldrich.comthermofisher.com This process replaces active hydrogens, improving chromatographic peak shape and detection sensitivity. sigmaaldrich.com Two common strategies are silylation and alkylation.
Silylation: This is a widely used technique where active hydrogens are replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently employed. sigmaaldrich.comthermofisher.com MTBSTFA is noted for forming TBDMS derivatives that are more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com
Alkylation: This method involves the esterification of the carboxyl group and acylation of the amino group. A protocol using methyl chloroformate (MCF) has been shown to enable the simultaneous analysis of a wide range of amino and non-amino organic acids. nih.gov
The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion of the analyte for accurate quantification.
Table 1: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
| Derivatization Strategy | Reagent | Abbreviation | Resulting Derivative | Key Advantages |
|---|---|---|---|---|
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) | Forms highly volatile by-products that elute with the solvent front. thermofisher.com |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Derivatives are more stable and less moisture-sensitive than TMS derivatives. sigmaaldrich.com | |
| Alkylation | Methyl Chloroformate | MCF | Methoxycarbonyl alkyl esters | Enables simultaneous analysis of amino and non-amino organic acids. nih.gov |
Optimization of GC Separation Parameters for Deuterated Leucine (B10760876)
Optimizing the GC separation is critical for resolving L-leucine from its structural isomers (isoleucine, norleucine) and for studying the chromatographic isotope effect. chromatographyonline.comnih.gov Key parameters for optimization include the GC column dimensions, stationary phase, and temperature program.
Column Dimensions: Column length, internal diameter, and stationary phase film thickness all impact separation efficiency. chromatographyonline.com Longer columns generally provide better resolution but result in longer analysis times. Thicker films are better for retaining highly volatile analytes, while thinner films can improve the peak shape of less volatile compounds. chromatographyonline.com
Temperature Program: A carefully controlled temperature ramp is essential for separating compounds with different boiling points. An iterative, trial-and-error process is often used to find the optimal temperature program that yields the best resolution in the shortest possible time. chromatographyonline.com
Chromatographic Isotope Effect: A notable phenomenon in the GC analysis of deuterated compounds is the "chromatographic H/D isotope effect," where deuterated analytes typically elute slightly earlier than their non-deuterated (protium) counterparts. nih.gov This occurs because the C-D bond is slightly shorter and stronger than the C-H bond, leading to weaker van der Waals interactions with the stationary phase. This effect must be accounted for when setting up retention time windows for targeted analysis.
Table 2: Impact of GC Parameter Optimization on Analyte Separation
| Parameter | Effect on Separation | Considerations for Deuterated Leucine |
|---|---|---|
| Column Length | Increased length generally improves resolution but increases run time. chromatographyonline.com | Longer columns can help resolve L-leucine-d10 from isomeric amino acids. |
| Film Thickness | Affects analyte retention and column loadability; thicker films increase retention for volatile compounds. chromatographyonline.com | Must be optimized based on the volatility of the specific leucine derivative used. |
| Carrier Gas Flow Rate | Affects efficiency and speed; must be optimized to maintain optimal linear velocity. chromatographyonline.com | Constant linear velocity should be maintained when changing other parameters to ensure reproducibility. chromatographyonline.com |
| Temperature Program | Controls elution of compounds based on volatility; critical for resolving complex mixtures. chromatographyonline.com | A slower ramp rate can improve the resolution between L-leucine-d10 and its metabolites or isomers. |
Isotope Ratio Mass Spectrometry (IRMS) Coupled Techniques for Precise Abundance Measurement
For applications requiring extremely precise measurement of isotope ratios, such as in metabolic flux analysis, gas chromatography can be coupled with an isotope ratio mass spectrometer (GC-IRMS). nih.govthermofisher.com Unlike conventional MS which measures the mass-to-charge ratio of intact molecular ions or their fragments, IRMS measures the relative abundance of specific isotopes (e.g., ¹³C vs. ¹²C) with very high precision. thermofisher.comyoutube.com
In a typical GC-IRMS setup for amino acid analysis, the derivatized analytes eluting from the GC column are passed through a combustion furnace. nih.gov This process converts the organic molecules into simple gases, primarily carbon dioxide (CO₂) and nitrogen (N₂). The CO₂ gas is then introduced into the IRMS, which uses multiple collectors to simultaneously measure the ion beams corresponding to different isotopologues (e.g., ¹²CO₂ at m/z 44, ¹³CO₂ at m/z 45). thermofisher.com This parallel detection allows for the determination of isotope ratios with precision on the order of 0.005–0.02% above natural abundance. nih.gov While powerful, GC-IRMS requires sample derivatization, just as with conventional GC-MS. thermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches in L-Leucine-2,3,3,4,5,5,5,6,6,6-d10-Based Quantitative Assays
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical platform for quantitative bioanalysis, offering high sensitivity, specificity, and versatility. youtube.com It is particularly well-suited for analyzing polar and non-volatile compounds like amino acids directly from biological matrices, often with minimal sample preparation and without the need for derivatization. nih.govnih.gov In these assays, L-Leucine-d10 serves as an ideal internal standard because it co-elutes with endogenous L-leucine but is distinguished by its higher mass in the mass spectrometer. caymanchem.com
Targeted vs. Untargeted Methodologies for Deuterated Leucine Profiling
LC-MS-based metabolomics studies can be broadly categorized into targeted and untargeted approaches, each with distinct advantages and applications. futurelearn.comnih.gov
Targeted Analysis: This approach focuses on the precise and sensitive quantification of a predefined list of metabolites. futurelearn.comresearchgate.net For L-Leucine-d10, this typically involves Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer. researchgate.net In an SRM experiment, the first quadrupole selects the precursor ion (the protonated L-Leucine-d10 molecule), the second quadrupole acts as a collision cell to fragment the ion, and the third quadrupole selects a specific product ion for detection. This highly selective process minimizes background noise and maximizes sensitivity, making it the gold standard for quantitative assays. researchgate.net
Untargeted Analysis: This hypothesis-generating approach aims to detect and relatively quantify as many metabolites as possible in a sample to identify unexpected changes. futurelearn.comresearchgate.net It typically uses high-resolution mass spectrometers (like Orbitrap or TOF) to acquire full-scan mass spectra. nih.govresearchgate.net While this provides a comprehensive snapshot of the metabolome, it is generally less sensitive than targeted analysis and requires complex data processing for feature identification. futurelearn.comnih.gov L-Leucine-d10 can be used in these studies to confirm the identity of the leucine peak and to monitor instrument performance.
Table 3: Comparison of Targeted and Untargeted LC-MS Methodologies
| Characteristic | Targeted Analysis (e.g., SRM) | Untargeted Analysis (e.g., Full Scan HRMS) |
|---|---|---|
| Goal | Quantification of specific, known metabolites. futurelearn.com | Discovery; comprehensive profiling of all measurable metabolites. futurelearn.com |
| Selectivity & Sensitivity | Very high. researchgate.net | Lower than targeted methods. futurelearn.com |
| Number of Analytes | Typically a few to hundreds. researchgate.net | Hundreds to thousands. futurelearn.com |
| Quantification | Absolute or relative quantification using labeled internal standards. futurelearn.com | Primarily relative quantification; absolute quantification is challenging. futurelearn.com |
| Typical Instrument | Triple Quadrupole (QqQ) MS. researchgate.net | High-Resolution MS (Orbitrap, TOF). researchgate.net |
| Application for L-Leucine-d10 | Used as an internal standard for precise quantification of L-leucine. | Used for retention time confirmation and as a quality control standard. |
Ultra-High Performance Liquid Chromatography (UHPLC) Integration
The integration of Ultra-High Performance Liquid Chromatography (UHPLC) has significantly advanced LC-MS/MS assays for amino acids. nih.govnih.gov UHPLC systems utilize columns packed with sub-2 µm particles, which provides several key advantages over traditional HPLC. nih.gov
Increased Resolution: The smaller particle size leads to higher separation efficiency, enabling baseline resolution of structurally similar compounds, such as the isomers leucine and isoleucine, which can be challenging to separate with conventional HPLC. lcms.czwaters.com
Higher Sensitivity: The sharper and narrower peaks generated by UHPLC result in a greater signal-to-noise ratio, thereby increasing the sensitivity of the assay. youtube.com
Faster Analysis Times: The high efficiency of UHPLC columns allows for the use of higher flow rates and shorter column lengths without sacrificing resolution, significantly reducing the analysis time per sample. nih.govnih.gov A three-minute analytical method for underivatized amino acids has been developed using UHPLC coupled to high-resolution mass spectrometry. nih.gov
This combination of speed and resolving power makes UHPLC-MS/MS an exceptionally powerful tool for high-throughput quantitative analysis of L-leucine and its deuterated isotopologues in complex biological samples. nih.gov
High-Resolution Accurate Mass (HRAM) Spectrometry for Isotopic Tracing
High-Resolution Accurate Mass (HRAM) spectrometry is a powerful tool for isotopic tracing studies involving L-Leucine-2,3,3,4,5,5,5,6,6,6-d10. HRAM instruments, such as those based on Orbitrap or time-of-flight (TOF) analyzers, provide the necessary resolving power to differentiate between the deuterated leucine and its unlabeled form, as well as other potential isobaric interferences. thermofisher.comazolifesciences.com This high resolution is critical for the confident identification and quantification of metabolites in complex biological matrices. thermofisher.com
The principle of HRAM in this context lies in its ability to measure the mass-to-charge ratio (m/z) of ions with exceptional precision. The mass difference between L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 and the unlabeled L-leucine is due to the substitution of ten hydrogen atoms with deuterium (B1214612) atoms. HRAM can easily resolve these mass differences, allowing for the accurate determination of the isotopic enrichment in a sample. thermofisher.comazolifesciences.com This is particularly advantageous in dual-isotope tracer experiments where, for instance, both 13C and 15N labeled tracers are used alongside deuterated compounds. chemrxiv.org
In a typical workflow, a biological sample containing L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 is introduced into the mass spectrometer, often after chromatographic separation. The molecules are ionized, and the resulting ions are separated based on their m/z values by the high-resolution mass analyzer. The abundance of the ions corresponding to L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 and unlabeled L-leucine are then measured to calculate the isotopic enrichment. Full scan HRAM analysis allows for the collection of all data first, with subsequent extraction of peak areas for targeted metabolites, offering the flexibility to quantify additional metabolites retrospectively. thermofisher.com
Table 1: HRAM Research Findings for Leucine Analysis
| Finding | Instrument Type | Key Advantage | Application | Reference |
|---|---|---|---|---|
| Confident peak assignment and quantification of metabolites with similar masses. | Orbitrap-based MS | High resolving power (up to 500k) | Untargeted metabolomics, isotope labeling experiments | thermofisher.com |
| Quantitative analysis of leucine in cell culture media over a wide dynamic range. | Orbitrap Exploris 120 | Consistent and accurate quantification with full scan analysis | Targeted metabolite profiling | thermofisher.com |
| Identification and quantification of small molecules and their metabolites. | HRAMS (e.g., ESI, MALDI) | High sensitivity and precision for molecular weight and composition determination | Pharmaceutical drug discovery and quality control | azolifesciences.com |
| Correction for natural isotopic abundances in dual-isotope tracer experiments. | High-resolution mass spectrometry | Ability to resolve different isotopologues | Metabolic flux analysis | chemrxiv.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for In Vitro and In Vivo L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 Metabolomics
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural and quantitative information about molecules in a sample. frontiersin.org It is a cornerstone of metabolomics research, offering a highly reproducible and unbiased method for identifying and quantifying metabolites. frontiersin.orgnih.gov The use of deuterated compounds like L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 in NMR studies offers significant advantages, particularly in simplifying complex spectra and enabling specific tracking of metabolic fates. nih.govnih.gov
Proton (¹H) NMR is the most common NMR technique due to the high natural abundance and sensitivity of the proton nucleus. nih.gov In studies involving deuterated leucine, the absence of proton signals from the deuterated positions of L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 simplifies the resulting ¹H NMR spectrum. This spectral simplification is invaluable for studying large proteins and protein complexes, as it reduces signal overlap and allows for the clearer observation of signals from other non-deuterated residues. nih.govnih.govnih.gov For instance, in a protein where all amino acids except for leucine are deuterated, the ¹H NMR spectrum will predominantly show signals from the leucine residues, providing specific information about their environment and dynamics. nih.gov
Carbon-13 (¹³C) NMR, while less sensitive than ¹H NMR due to the low natural abundance of ¹³C, offers a wider chemical shift range, leading to better signal separation. mdpi.com Isotopic labeling with ¹³C is often used in conjunction with deuteration to enhance sensitivity and enable specific analyses. mpg.de In the context of L-Leucine-2,3,3,4,5,5,5,6,6,6-d10, ¹³C NMR can be used to probe the carbon backbone of the molecule and its metabolites. By selectively introducing ¹³C labels at specific positions in the leucine molecule, researchers can track the flow of carbon atoms through metabolic pathways.
Table 2: Research Findings on ¹H and ¹³C NMR in Deuterated Leucine Studies
| Isotope | Application | Key Finding | Reference |
|---|---|---|---|
| ¹H | Analysis of proteins with ¹H-leucine in a deuterated background | Simplification of spectra, allowing for analysis of leucine side-chain environments. | nih.gov |
| ¹³C | Unambiguous detection of long-range distance restraints in solid-state NMR | Exclusive ¹³C labeling of methyl groups in leucine, valine, and isoleucine simplifies spectra and facilitates structural studies. | mpg.de |
| ¹H, ¹³C | Multidimensional NMR of large proteins | Isotopic labeling with ¹⁵N, ¹³C, and ²H (with specific protonation) extends the size limit of proteins amenable to NMR analysis. | nih.gov |
Deuterium (²H) NMR spectroscopy provides a direct method for observing the deuterium atoms in L-Leucine-2,3,3,4,5,5,5,6,6,6-d10. While ²H has a lower gyromagnetic ratio and is less sensitive than ¹H, its signals are specific to the deuterated sites, making it an excellent tool for tracing the fate of the labeled molecule without ambiguity. nih.gov
The application of ²H NMR in this context allows researchers to directly monitor the incorporation of L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 into proteins and other biomolecules. By analyzing the ²H NMR spectrum of a biological sample after administration of the deuterated tracer, one can identify and quantify the signals corresponding to the deuterium atoms at the various positions of the leucine molecule. This provides direct evidence of the metabolic pathways that leucine participates in. Furthermore, ²H NMR can be used to study the dynamics of the deuterated side chains, offering insights into protein folding and flexibility. nih.gov The combination of ²H labeling with ¹³C and ¹⁵N labeling in multidimensional NMR experiments has been instrumental in advancing the study of large protein structures and their dynamics. nih.gov
Table 3: Research Findings on Deuterium (²H) NMR
| Application | Key Finding | Reference |
|---|---|---|
| Probing protein structure and dynamics | Deuteration significantly improves resolution and sensitivity in multidimensional NMR experiments for large proteins. | nih.gov |
| Studying molecular dynamics | ²H NMR is a well-established technique for investigating the dynamics of molecules. |
Rigorous Sample Preparation Protocols for L-Leucine-2,3,3,4,5,5,5,6,6,6-d10-Enriched Biological Samples
The accuracy and reliability of analytical results for L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 are highly dependent on the quality of the sample preparation. thermofisher.com The primary goals of sample preparation are to extract the analyte of interest from the complex biological matrix, remove interfering substances, and prepare it in a form suitable for the chosen analytical technique. alexandraatleephillips.comhuji.ac.il
The initial step in analyzing L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 from biological samples is the extraction and purification of either free amino acids or total proteins. For free amino acid analysis, tissues are typically flash-frozen to halt metabolic activity and then homogenized. msu.edu Proteins are then precipitated using organic solvents like acetone (B3395972) or acetonitrile, leaving the low molecular weight fraction containing free amino acids in solution. nih.gov Further purification may involve techniques like solid-phase extraction (SPE) or liquid chromatography to isolate the amino acid fraction. nih.gov
For the analysis of protein-bound L-Leucine-2,3,3,4,5,5,5,6,6,6-d10, the entire protein content of the sample must be extracted. This involves cell lysis and solubilization of proteins, often using detergents and chaotropic agents. huji.ac.il It is crucial to prevent protein degradation during this process by using protease inhibitors. nih.gov The extracted proteins can then be separated from other cellular components by centrifugation. For specific proteins of interest, affinity purification methods can be employed. nih.gov Careful removal of contaminants such as salts, lipids, and detergents is essential as they can interfere with subsequent analytical steps. sickkids.ca
Table 4: Common Techniques in Sample Extraction and Purification
| Technique | Purpose | Key Considerations | Reference |
|---|---|---|---|
| Organic Solvent Precipitation | Separation of proteins from low molecular weight compounds (e.g., free amino acids). | Choice of solvent (e.g., acetone, acetonitrile) can affect recovery. | nih.gov |
| Ultrafiltration | Separation based on molecular weight cutoff. | Potential for non-specific binding and loss of peptides. | nih.gov |
| Solid-Phase Extraction (SPE) | Purification and concentration of analytes. | Selection of appropriate sorbent material is critical. | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of amino acids or proteins. | Different modes (e.g., reversed-phase, ion-exchange) can be used. | nih.gov |
To analyze the incorporation of L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 into proteins, the protein must first be broken down into its constituent amino acids. This is achieved through a process called hydrolysis. The most common method is acid hydrolysis, which involves heating the protein sample in a strong acid, typically 6N hydrochloric acid (HCl), at elevated temperatures (e.g., 110°C) for an extended period (e.g., 20-24 hours) under anoxic conditions. alexandraatleephillips.comosti.gov This procedure effectively cleaves the peptide bonds, releasing the individual amino acids.
It is important to note that acid hydrolysis can lead to the destruction of certain amino acids, such as tryptophan, and can cause some racemization (conversion of L-amino acids to D-amino acids). alexandraatleephillips.comnih.gov To minimize these effects and ensure accurate quantification, careful control of hydrolysis conditions is necessary. For instance, performing the hydrolysis in deuterated acid (e.g., DCl) can help to distinguish between naturally occurring D-amino acids and those formed through racemization during the procedure. nih.gov Following hydrolysis, the acid must be removed, typically by evaporation, before the amino acid sample can be further analyzed.
Table 5: Common Acid Hydrolysis Conditions
| Acid | Temperature | Duration | Key Feature | Reference |
|---|---|---|---|---|
| 6N HCl | 110°C | 20-24 hours | Conventional method, effective for most amino acids. | alexandraatleephillips.comosti.gov |
Minimization of Isotopic Contamination and Background Noise
In the analysis of L-Leucine-2,3,3,4,5,5,5,6,6,6-d10, meticulous control over isotopic contamination and background noise is crucial for obtaining accurate and precise measurements. Isotopic contamination can arise from the natural abundance of isotopes in the sample and reagents, while background noise originates from various sources within the analytical system.
Isotopic Contamination and Deuterium Back-Exchange:
A primary concern when working with deuterated compounds like L-Leucine-d10 is the phenomenon of back-exchange, where deuterium atoms on the tracer molecule are replaced by hydrogen atoms from the surrounding environment, particularly during sample preparation and analysis. nih.govresearchgate.netresearchgate.net This can lead to an underestimation of the true enrichment and skewed mass isotopomer distributions. Several strategies are employed to mitigate back-exchange:
pH and Temperature Control: The rate of back-exchange is highly dependent on pH and temperature. nih.govresearchgate.net Maintaining acidic conditions (typically pH 2.5-3.0) and low temperatures (e.g., 0-4°C) throughout sample handling, extraction, and chromatographic separation significantly reduces the rate of exchange. acs.org
Rapid Analysis: Minimizing the time the sample is exposed to protic solvents is critical. nih.govresearchgate.net This can be achieved through the use of rapid liquid chromatography (LC) gradients and efficient sample processing workflows.
Lyophilization: Freeze-drying samples can help to remove water and other protic solvents, thereby preserving the isotopic integrity of the tracer.
Water-in-Oil Emulsion: An innovative approach involves encapsulating the deuterated sample in a water-in-oil droplet, which has been shown to retard back-exchange by limiting contact with atmospheric water vapor. rsc.org
Background Noise Reduction:
Background noise in mass spectrometry can obscure the signal of interest, reducing sensitivity and affecting the accuracy of quantification. This noise can be chemical, electronic, or detector-related in origin. Strategies to minimize background noise include:
High-Purity Reagents: The use of high-purity solvents and reagents is fundamental to reducing chemical noise introduced during sample preparation and analysis. creative-proteomics.com
Optimized Chromatography: Effective chromatographic separation is key to resolving the analyte of interest from co-eluting interfering compounds that contribute to background noise. nau.edu
Instrumental Parameters: Careful optimization of mass spectrometer parameters, such as cone voltage and gas flow rates, can help to reduce in-source fragmentation and chemical noise.
Differential Mobility Spectrometry (DMS) and Ion Mobility Spectrometry (IMS): These techniques can be coupled with mass spectrometry to provide an additional dimension of separation based on ion mobility, effectively filtering out background ions from the analyte of interest.
| Challenge | Mitigation Strategy | Key Parameters to Control | Primary Reference |
|---|---|---|---|
| Deuterium Back-Exchange | pH and Temperature Control | pH 2.5-3.0, Temperature 0-4°C | nih.govresearchgate.net |
| Deuterium Back-Exchange | Rapid Analysis | Short LC gradients, efficient workflows | nih.govresearchgate.net |
| Deuterium Back-Exchange | Water-in-Oil Emulsion | Encapsulation in immiscible solvent | rsc.org |
| Background Noise | High-Purity Reagents | Use of LC-MS grade solvents and additives | creative-proteomics.com |
| Background Noise | Optimized Chromatography | Effective separation from interferences | nau.edu |
Advanced Computational Tools and Bioinformatic Pipelines for L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 Tracing Data Analysis
The analysis of data from L-Leucine-d10 tracing experiments requires sophisticated computational tools to deconvolve complex mass spectra, estimate kinetic parameters, and statistically validate the results. arxiv.orgarxiv.org
Software for Mass Isotopomer Distribution Deconvolution
Mass isotopomer distribution (MID) refers to the relative abundance of all isotopic forms of a metabolite. Deconvolution is the process of correcting the raw mass spectrometry data for the natural abundance of stable isotopes to determine the true isotopic enrichment from the tracer. Several software packages are available for this purpose:
INCA (Isotopomer Network Compartmental Analysis): A powerful MATLAB-based tool for metabolic flux analysis that includes capabilities for MID deconvolution and correction for natural isotope abundance.
Metran: This software is designed for 13C-metabolic flux analysis but its principles can be applied to other tracers. It utilizes the Elementary Metabolite Units (EMU) framework, which simplifies the complex system of equations needed to relate measured MIDs to metabolic fluxes. nih.gov
FluxPyt: An open-source, Python-based software package for stationary 13C-MFA that also employs the EMU framework for data analysis. researchgate.net
OpenFlux: A MATLAB-based open-source software for 13C-MFA that facilitates model generation and has short computation times due to the implementation of the EMU algorithm. researchgate.net
The core of these software tools often involves algorithms that can handle the overlapping isotopic patterns of highly labeled compounds. An iterative linear regression model is one such approach that can be used to deconvolute these complex spectra. rsc.org
| Software | Key Features | Underlying Framework/Algorithm | Primary Reference |
|---|---|---|---|
| INCA | Metabolic flux analysis, MID deconvolution | Isotopomer Network Compartmental Analysis | |
| Metran | 13C-Metabolic flux analysis, tracer experiment design | Elementary Metabolite Units (EMU) | nih.gov |
| FluxPyt | Open-source, Python-based, stationary 13C-MFA | Elementary Metabolite Units (EMU) | researchgate.net |
| OpenFlux | MATLAB-based, open-source, 13C-MFA | Elementary Metabolite Units (EMU) | researchgate.net |
Algorithms for Kinetic Parameter Estimation from Isotopic Enrichment Curves
Isotopic enrichment curves depict the change in isotopic labeling of a metabolite over time. Kinetic parameter estimation from these curves allows for the quantification of metabolic fluxes. This is often achieved by fitting the experimental data to a system of ordinary differential equations (ODEs) that describe the metabolic network. arxiv.orgnih.gov
Kinetic Flux Profiling (KFP): This method leverages the dynamic changes in isotope labeling patterns to determine network fluxes. arxiv.orguiowa.edu The core principle is that higher metabolic fluxes lead to a faster propagation of the isotopic label through a pathway.
Incremental Parameter Estimation: To handle the complexity of large metabolic networks, incremental estimation methods have been developed. These methods break down the parameter estimation problem into smaller, more manageable steps, which can significantly reduce the computational burden. nih.govnih.gov
Bayesian Inference: Bayesian statistical methods are increasingly being used for kinetic modeling. nih.govplos.orgusc.edu This approach allows for the incorporation of prior knowledge about the system and provides a more robust estimation of parameters, especially when dealing with noisy or sparse data. nih.govplos.org A key advantage is the ability to represent uncertainty in the estimated parameters. nih.gov
A kinetic model of leucine-mediated signaling and protein metabolism has been developed that integrates various cellular and physiological processes to predict experimental data from different leucine feeding protocols. nih.gov
Statistical Validation of L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 Tracing Data
Goodness-of-Fit Testing: The chi-squared (χ²) test is a widely used statistical test to evaluate how well the model-predicted mass isotopomer distributions fit the experimentally measured data. nih.govnih.gov A statistically acceptable fit indicates that the model is a plausible representation of the biological system.
Confidence Intervals: It is essential to determine the confidence intervals for the estimated metabolic fluxes. nih.gov This provides a range within which the true flux value is likely to lie and is a measure of the precision of the estimate. Methods like grid search and Monte Carlo simulations are used to calculate these confidence intervals. researchgate.net
Model Selection: In many cases, multiple metabolic models can potentially explain the experimental data. Validation-based model selection methods, which use independent datasets to assess the predictive accuracy of different models, can help in selecting the most appropriate model. plos.org
The robust statistical validation of tracing data is crucial for making meaningful biological interpretations and for guiding future research in areas such as metabolic engineering and the study of metabolic diseases. nih.gov
Applications of L Leucine 2,3,3,4,5,5,5,6,6,6 D10 in Unraveling Cellular and Systemic Research Models
Elucidation of Protein Synthesis and Degradation Rates Using L-Leucine-2,3,3,4,5,5,5,6,6,6-d10
L-Leucine-d10 is instrumental in determining the kinetics of protein synthesis and degradation. When introduced into a system, it is incorporated into newly synthesized proteins. By measuring the rate of its incorporation, researchers can calculate the fractional synthesis rate (FSR) of proteins. This provides a quantitative measure of how quickly new proteins are being made in a specific tissue or cell type. The mTOR signaling pathway, a central regulator of cell growth and protein synthesis, is often a key focus of these investigations, as leucine (B10760876) is known to activate this pathway. nih.govscielo.brnih.gov
In vitro models offer a controlled environment to dissect the molecular mechanisms of protein turnover. The use of L-Leucine-d10 in these systems allows for precise measurements of FSR in response to various stimuli or conditions.
Cell culture systems, such as myotubes (precursors to muscle fibers) and hepatocytes (liver cells), are invaluable for studying protein metabolism in a simplified, isolated context. By adding L-Leucine-d10 to the culture medium, researchers can track its incorporation into cellular proteins over time. For example, studies using myotubes can elucidate how factors like exercise or nutritional signals influence muscle protein synthesis. Similarly, hepatocyte cultures can be used to investigate the effects of hormones or metabolic diseases on liver protein dynamics. Recent advancements in single-cell proteomics have even enabled the use of pulsed stable isotope labeling with amino acids in cell culture (pSILAC) to assess protein abundance and turnover in individual cells, providing unprecedented resolution. biorxiv.org This approach allows for the discrimination between dividing and non-dividing cells and has significant potential in stem cell and cancer research. biorxiv.org
| Research Model | Key Findings |
| HeLa Cells | Pulsed SILAC with heavy amino acids allows for simultaneous measurement of protein abundance and turnover in single cells. This method can distinguish between dividing and non-dividing cells based on core histone turnover. biorxiv.org |
| Human Neural Progenitor Cells | Studies using 15N-leucine revealed that protein half-lives differ significantly across various cellular organelles, highlighting the heterogeneity of protein turnover at the subcellular level. nih.gov |
In vivo animal models are essential for understanding how protein metabolism is regulated at the whole-body level and within specific tissues. The use of L-Leucine-d10 in these models allows for the study of systemic and tissue-specific protein dynamics in a living organism.
Rodent models, particularly rats and mice, are widely used to study protein metabolism in various physiological and pathological states. nih.gov For instance, researchers have used L-Leucine-d10 to demonstrate that oral administration of leucine stimulates protein synthesis in the skeletal muscle of food-deprived rats. nih.gov These studies have shown that even small doses of leucine can significantly increase muscle protein synthesis by modulating key signaling molecules involved in mRNA translation. nih.gov Such research is crucial for understanding conditions like sarcopenia (age-related muscle loss) and for developing nutritional interventions to preserve muscle mass. frontiersin.org Studies in protein-calorie deficient rats have also utilized leucine to understand metabolic blocks in its degradation pathway. nih.gov
| Animal Model | Tissue/Organ Studied | Key Findings |
| Rats | Skeletal Muscle | Oral leucine administration enhances skeletal muscle protein synthesis in food-deprived rats. nih.gov Leucine stimulates protein synthesis via a rapamycin-sensitive pathway, indicating mTOR involvement. caymanchem.com |
| Rats | Liver, Skeletal Muscle | High doses of leucine can inhibit protein degradation in both liver and skeletal muscle. nih.govresearchgate.net |
| Mice | Skeletal Muscle | Leucine supplementation can counteract the loss of muscle mass and enhance protein synthesis rates in mice on a low-protein diet. nih.govfrontiersin.org |
| Mice | Hematopoietic System | Dietary L-leucine improved anemia in a mouse model for Diamond-Blackfan anemia, suggesting a specific therapeutic effect on hematopoiesis. nih.gov |
Large animal models, such as pigs, are often used in translational research because their physiology is more similar to humans than that of rodents. Studies in neonatal pigs have been critical in elucidating the mechanisms by which leucine stimulates muscle protein synthesis in a rapidly growing organism. nih.gov By infusing L-Leucine-d10, researchers have confirmed that leucine's anabolic effect on muscle is mediated through the mTORC1 signaling pathway. nih.gov These findings have important implications for pediatric nutrition and for developing strategies to support growth in vulnerable populations.
| Animal Model | Research Focus | Key Findings |
| Neonatal Pigs | Skeletal Muscle Protein Synthesis | Leucine infusion stimulates muscle protein synthesis by enhancing the activation of the mTORC1 signaling pathway. nih.gov |
Methodological Adaptations for Specific Protein Sub-Fractions (e.g., myofibrillar, sarcoplasmic, mitochondrial proteins)
The study of protein turnover can be refined to examine specific sub-fractions within a cell, each with distinct functions and metabolic rates. Methodological adaptations are crucial for isolating these fractions and accurately measuring the incorporation of L-Leucine-d10. For instance, in skeletal muscle, proteins are fractionated into myofibrillar (the contractile apparatus), sarcoplasmic (the cytosolic proteins), and mitochondrial components.
Research has shown that the synthesis rates of these fractions respond differently to stimuli. For example, a study in older rats demonstrated that leucine supplementation stimulated the fractional synthesis rates (FSR) of mitochondrial and sarcoplasmic proteins, but not myosin heavy chain (a major myofibrillar protein), highlighting the differential sensitivity of protein sub-fractions to anabolic signals with aging. nih.gov To achieve this level of detail, researchers employ differential centrifugation and biochemical purification techniques to separate the protein fractions after in vivo labeling with L-Leucine-d10. The isotopic enrichment in each fraction is then determined using mass spectrometry to calculate fraction-specific synthesis rates. nih.gov
A study investigating the effects of a leucine-enriched protein bar combined with short-term resistance training in young adults measured the integrated rate of myofibrillar protein synthesis. nih.govresearchgate.net This was achieved by using deuterated water alongside muscle biopsies to track the incorporation of the tracer into the myofibrillar proteins over a four-day period. nih.govresearchgate.net
Table 1: Representative Fractional Synthesis Rates (FSR) of Muscle Protein Sub-Fractions in Response to Leucine
| Protein Fraction | Condition | FSR (%/h) |
| Mitochondrial | Postabsorptive | 0.250 +/- 0.010 |
| Leucine-supplemented | 0.289 +/- 0.010 | |
| Sarcoplasmic | Postabsorptive | 0.149 +/- 0.008 |
| Leucine-supplemented | 0.195 +/- 0.010 | |
| Myosin Heavy Chain | Postabsorptive | 0.137 +/- 0.018 |
| Leucine-supplemented | 0.101 +/- 0.009 |
Data adapted from a study on old rats. nih.gov
Investigation of Protein Turnover in Specific Cellular Compartments and Organelles
Beyond simple fractionation, L-Leucine-d10 tracing allows for the investigation of protein turnover within specific cellular compartments and organelles. nih.gov This provides a more granular view of cellular metabolism and how it is compartmentalized. Understanding protein dynamics within organelles like mitochondria is crucial, as mitochondrial dysfunction is linked to various metabolic diseases. nih.gov
Studies have utilized stable isotope labeling to explore protein turnover on a proteome-wide scale within different cellular localizations. nih.gov These approaches often involve sophisticated compartment models to accurately interpret the kinetic data obtained from isotope incorporation curves. nih.govacs.org For example, a three-compartment model can provide a more accurate fit for protein degradation rates compared to simpler models, especially for proteins with rapid turnover. acs.org
Research in tumor-bearing mice has explored the effect of leucine supplementation on mitochondrial biogenesis and protein turnover in skeletal muscle. nih.gov While leucine supplementation was unable to fully preserve protein synthesis rates in the presence of a tumor, it did increase signaling for mitochondrial biogenesis. nih.gov This indicates a complex interplay between nutrient signaling and disease-induced catabolism within the mitochondrial compartment.
Comprehensive Investigation of Branched-Chain Amino Acid (BCAA) Metabolism with L-Leucine-2,3,3,4,5,5,5,6,6,6-d10
L-Leucine is an essential BCAA that not only serves as a building block for proteins but also acts as a key signaling molecule. medchemexpress.comnih.gov L-Leucine-d10 is an invaluable tool for conducting comprehensive investigations into the intricate pathways of BCAA metabolism.
Detailed Tracing of Leucine Catabolism Pathways and Key Metabolites (e.g., α-ketoisocaproate (KIC), β-hydroxy-β-methylbutyrate (HMB))
The catabolism of leucine involves a series of enzymatic steps that produce important metabolic intermediates. The first step is a reversible transamination to α-ketoisocaproate (KIC). nih.govnih.gov From KIC, the pathway can proceed to produce β-hydroxy-β-methylbutyrate (HMB) or be further metabolized for energy. nih.govnih.govresearchgate.net It is estimated that only about 2-10% of leucine is typically converted to HMB. nih.gov
Using L-Leucine-d10, researchers can trace the flow of the labeled leucine through these catabolic pathways, quantifying the production rates and concentrations of key metabolites like KIC and HMB. aging-us.comcaldic.com Studies have shown that HMB itself can stimulate muscle protein synthesis and reduce protein breakdown, suggesting that some of leucine's anabolic effects may be mediated by its metabolites. nih.govaging-us.com A study in C2C12 myotubes found that HMB was more potent than leucine in ameliorating starvation-induced muscle protein degradation. aging-us.com
Table 2: Leucine Catabolism and Key Metabolites
| Precursor | Metabolite | Key Enzyme |
| L-Leucine | α-ketoisocaproate (KIC) | Branched-chain aminotransferase (BCAT) |
| α-ketoisocaproate (KIC) | β-hydroxy-β-methylbutyrate (HMB) | α-KIC dioxygenase |
| α-ketoisocaproate (KIC) | Isovaleryl-CoA | Branched-chain α-keto acid dehydrogenase (BCKDH) |
Assessment of Interorgan Leucine Flux and Transporter Kinetics in Animal Models
In a whole-body context, leucine metabolism involves complex trafficking between different organs. L-Leucine-d10 can be used in animal models to assess interorgan leucine flux, revealing how leucine is taken up, utilized, and released by various tissues like the liver, muscle, and brain. embopress.org For instance, studies in fetal sheep using leucine tracers have determined leucine flux rates across the placenta and within the fetus, providing insights into fetal protein metabolism. nih.gov
Furthermore, the transport of leucine across cell membranes is a critical regulatory step. Research using cell models of the human blood-brain barrier has employed labeled leucine to study the activity and gene expression of amino acid transporters, such as LAT1, which is crucial for leucine transport into the brain. nih.gov
Quantitative Analysis of Leucine Pool Sizes and Fluxes within Intracellular Compartments
Measuring the size of the free leucine pool within cells and the flux of leucine into and out of this pool is essential for a complete understanding of its metabolism. The use of L-Leucine-d10 allows for the application of compartment modeling to analyze these intracellular kinetics. nih.govacs.org Accurately determining the isotopic enrichment of the true precursor pool for protein synthesis (the aminoacyl-tRNA pool) is a significant challenge in metabolic research. However, advanced modeling techniques help to estimate these values from more accessible measurements, such as plasma or intracellular free amino acid enrichment. acs.org
Integration of L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 Tracing with Other Metabolomic and Isotopic Approaches
The power of L-Leucine-d10 tracing is significantly amplified when integrated with other "omic" technologies, particularly metabolomics. nih.govnih.gov This integrated approach provides a more holistic view of metabolic regulation. For example, combining stable isotope tracing with mass spectrometry-based metabolomics allows for the simultaneous measurement of a wide range of metabolites and their labeling patterns, revealing the broader metabolic impact of changes in leucine metabolism. nih.govnih.gov
This integration can uncover novel regulatory interactions. For instance, serial metabolomic and transcriptomic measurements have been used to understand how changes in amino acid levels can trigger downstream regulatory events. nih.gov By combining L-Leucine-d10 tracing with these broader analytical platforms, researchers can build more comprehensive models of cellular and systemic metabolism.
Utilization of L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 in Cellular Signaling Pathway Research
The ability to precisely track L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 has provided profound insights into how cells sense and respond to nutrient availability, particularly through the mTOR signaling pathway.
Quantitative Analysis of Leucine's Role in mTOR Pathway Activation and Downstream Signaling
L-Leucine is a potent activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. quora.comweightlossandvitality.com The use of L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 allows for precise quantitative analysis of how leucine stimulates this pathway. medchemexpress.commedchemexpress.com When introduced into cellular systems, the labeled leucine can be traced to determine its direct impact on the phosphorylation and activation of mTOR and its key downstream effectors, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). researchgate.net Studies have shown that leucine-induced activation of mTORC1 is crucial for muscle protein synthesis. nih.gov
Research using stable isotope-labeled leucine has demonstrated that the ingestion of leucine-enriched essential amino acids potently stimulates mTOR signaling and protein synthesis in human muscle, especially following exercise. nih.gov This has been observed through the increased phosphorylation of mTOR and its downstream targets. researchgate.net For instance, studies have shown that leucine administration alone can activate mTORC1 signaling. nih.gov
Mechanistic Assessment of Leucine Sensing Mechanisms and Amino Acid Transporters
A critical question in cell biology is how cells sense the presence of amino acids like leucine to activate signaling pathways. L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 is instrumental in studying the mechanisms of leucine transport across the cell membrane. Leucine is primarily transported into cells by System L amino acid transporters, such as LAT1. nih.govwikipedia.org By using deuterated leucine, researchers can quantify the rate of uptake and the activity of these transporters under various conditions. nih.gov
Recent research has identified proteins like Sestrin2 and leucyl-tRNA synthetase (LARS) as potential leucine sensors that act upstream of mTORC1. frontiersin.org Studies using labeled leucine can help elucidate how these sensors detect leucine concentrations and transmit this information to the mTOR pathway. For example, it has been shown that leucine's activation of mTORC1 can be independent of its intracellular metabolism, suggesting a direct sensing mechanism at the plasma membrane or within specific cellular compartments. nih.govnih.gov
Cross-Talk between Leucine Metabolism and Other Nutrient Sensing Pathways
Cellular metabolism is a highly integrated network where different nutrient-sensing pathways communicate with each other. L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 is a valuable tool for investigating the cross-talk between leucine signaling and other major metabolic pathways, such as those for glucose and insulin (B600854).
Studies have shown that leucine can influence insulin signaling and glucose metabolism. nih.govumn.eduresearchgate.net For example, in hepatocytes, leucine has been found to facilitate insulin signaling through a Gαi protein-dependent pathway, enhancing the insulin-induced phosphorylation of Akt and ERK1/2. nih.gov This suggests a synergistic relationship where leucine can amplify the cellular response to insulin. Conversely, some studies suggest that excessive leucine and other branched-chain amino acids might contribute to insulin resistance by activating mTOR, which can in turn have negative feedback effects on insulin receptor substrate (IRS) signaling. nih.gov The use of deuterated leucine allows for precise tracing of its metabolic fate and signaling effects in the context of varying glucose and insulin levels, helping to dissect these complex interactions. clinicaltrials.govmdpi.comnih.gov
Contributions of L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 to Fundamental Nutritional Science Research (Pre-Clinical)
In preclinical animal models, L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 has been pivotal in advancing our understanding of nutritional science, particularly in the context of protein metabolism and dietary requirements. chempep.com
Evaluation of Dietary Protein Quality and Efficacy of Protein Utilization in Animal Models
The quality of dietary protein is determined by its essential amino acid composition and digestibility. L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 is used in animal models to assess how efficiently dietary protein is utilized for protein synthesis. chempep.com By incorporating the labeled leucine into the diet, researchers can track its incorporation into various tissues, providing a direct measure of protein synthesis rates. medchemexpress.com This allows for the comparison of different protein sources and their ability to support growth and maintain muscle mass.
The indicator amino acid oxidation (IAAO) and direct amino acid oxidation (DAAO) methods, which often utilize labeled leucine, are employed to determine the dietary requirements for essential amino acids. nih.gov These techniques are based on the principle that when one essential amino acid is deficient in the diet, other amino acids, including the labeled tracer, will be oxidized. By measuring the oxidation of labeled leucine, researchers can determine the optimal intake of a specific amino acid needed to maximize protein synthesis. nih.gov
Table 1: Research Findings on Leucine's Role in mTOR Signaling
| Research Finding | Model System | Key Outcome | Citation |
| Leucine ingestion activates mTOR signaling and protein synthesis. | Human Muscle | Enhanced phosphorylation of mTOR and downstream targets. | nih.gov |
| Leucine activates mTORC1, crucial for muscle protein synthesis. | Human and Animal Models | Increased muscle protein synthesis rates. | nih.gov |
| Leucine facilitates insulin signaling via a Gαi protein-dependent pathway. | Hepatocytes | Enhanced insulin-induced phosphorylation of Akt and ERK1/2. | nih.gov |
Mechanistic Insights into the Impact of Specific Nutritional Interventions on Protein Homeostasis via Deuterated Leucine Tracing
L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 tracing provides mechanistic insights into how specific nutritional interventions affect protein homeostasis—the balance between protein synthesis and breakdown. medchemexpress.commedchemexpress.com For example, researchers can investigate the effects of dietary supplements, different feeding regimens, or disease states on protein metabolism.
By administering deuterated leucine and measuring its incorporation into proteins and its appearance from protein breakdown, scientists can quantify the dynamic state of protein turnover in various tissues. nih.gov This has been instrumental in understanding conditions like sarcopenia (age-related muscle loss) and the anabolic resistance observed in older adults, where the muscle's response to protein intake is blunted. researchgate.net Studies using labeled leucine have shown that leucine supplementation can help overcome this resistance and improve muscle protein synthesis in the elderly. researchgate.net
Table 2: Applications of Deuterated Leucine in Nutritional Science
| Application | Method | Measured Outcome | Citation |
| Determining essential amino acid requirements. | Indicator Amino Acid Oxidation (IAAO) | Oxidation rate of labeled leucine. | nih.gov |
| Assessing protein quality. | Stable Isotope Tracing | Incorporation of labeled leucine into tissues. | chempep.com |
| Investigating the effects of nutritional interventions on protein homeostasis. | Deuterated Leucine Tracing | Rates of protein synthesis and breakdown. | medchemexpress.commedchemexpress.com |
L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 in Investigating Pre-Clinical Disease Pathophysiology and Mechanisms
The stable isotope-labeled amino acid, L-Leucine-2,3,3,4,5,5,5,6,6,6-d10, serves as a powerful tracer in metabolic research, enabling the precise tracking of leucine's fate within biological systems. This is particularly valuable in preclinical animal models for investigating the pathophysiology of various diseases where leucine metabolism is implicated. Its use in conjunction with mass spectrometry allows for the quantification of protein synthesis, degradation, and intermediary metabolism, providing critical insights into disease mechanisms.
Molecular and Metabolic Basis of Muscle Wasting Conditions (e.g., sarcopenia, cachexia, disuse atrophy) in Animal Models
L-Leucine is known to be a potent stimulator of muscle protein synthesis, primarily through the activation of the mTORC1 signaling pathway. nih.gov Consequently, its deuterated form, L-Leucine-d10, is an invaluable tool for studying the dynamics of muscle protein turnover in conditions characterized by muscle wasting.
In animal models of cancer cachexia, a debilitating syndrome characterized by involuntary weight loss and muscle atrophy, nutritional interventions with leucine have been investigated for their potential to counteract muscle protein degradation. mdpi.comresearchgate.netnih.gov Studies in tumor-bearing rats have shown that a leucine-rich diet can help maintain muscle mass and protein content. researchgate.netnih.gov Specifically, in Walker-256 tumor-bearing rats, leucine supplementation was found to attenuate protein degradation and improve protein synthesis. nih.gov This was associated with decreased expression of proteasome subunits, key components of the cellular machinery responsible for protein breakdown. nih.gov Furthermore, research using a rat model of heart failure with preserved ejection fraction (HFpEF), another condition associated with muscle dysfunction, demonstrated that preventive leucine supplementation could avert the development of muscle weakness. mdpi.com
In models of disuse atrophy, such as those induced by hindlimb immobilization, leucine has been shown to reduce muscle loss and dysfunction. mdpi.com Similarly, in rats challenged with lipopolysaccharide (LPS) to induce an inflammatory state that leads to muscle wasting, dietary leucine supplementation was found to block the increase in muscle proteolysis. nih.gov This protective effect was linked to the downregulation of genes involved in muscle protein breakdown, such as those for muscle atrophy F-box (MAFbx) and muscle ring finger 1 (MuRF1). nih.gov
These preclinical findings highlight the utility of labeled leucine in dissecting the molecular pathways governing muscle wasting and in evaluating the efficacy of therapeutic strategies aimed at preserving muscle mass.
Table 1: Research Findings on Leucine in Preclinical Models of Muscle Wasting
| Condition | Animal Model | Key Findings with Leucine Supplementation |
| Cancer Cachexia | Walker-256 Tumor-bearing Rats | Attenuated protein degradation, improved protein synthesis, decreased proteasome subunit expression. nih.govnih.gov |
| Disuse Atrophy | Hindlimb Immobilization in Rats | Reduced muscle atrophy and dysfunction. mdpi.com |
| Inflammatory Muscle Wasting | Lipopolysaccharide (LPS)-challenged Rats | Blocked muscle proteolysis, downregulated MAFbx and MuRF1 expression. nih.gov |
| Heart Failure with Preserved Ejection Fraction | Rat Model | Prevented the development of soleus muscle dysfunction. mdpi.com |
Disrupted Leucine Metabolism in Metabolic Disorders (e.g., insulin resistance, obesity, type 2 diabetes)
The role of leucine in metabolic disorders such as insulin resistance, obesity, and type 2 diabetes is complex and continues to be an active area of research. L-Leucine-d10 is instrumental in these investigations, allowing for detailed analysis of how leucine metabolism is altered in these disease states and how supplementation might impact glucose homeostasis and insulin sensitivity.
Preclinical studies in mouse models of obesity and diabetes have shown that chronic leucine supplementation can significantly improve glycemic control. columbia.edu For instance, in both a polygenic model of type 2 diabetes (NONcNZO10/LtJ) and a monogenic model of obesity and severe insulin resistance (B6.Cg-Ay/J), leucine in drinking water reduced HbA1c levels. columbia.edu In diet-induced obese mice, doubling dietary leucine improved glucose tolerance and insulin signaling, and was associated with decreased fat accumulation in the liver (hepatic steatosis) and reduced inflammation in adipose tissue. nih.govharvard.edu These beneficial effects were observed despite an increase in the activation of mTOR, a pathway sometimes linked to insulin resistance. nih.govharvard.edu
Further research in mice with in-utero exposure to cigarette smoke, a known risk factor for metabolic disorders, demonstrated that postnatal L-leucine supplementation could improve glucose tolerance and reduce fat mass in the offspring. frontiersin.orgnih.gov Leucine supplementation has also been shown to prevent high-fat diet-induced obesity by increasing energy expenditure and fatty acid oxidation. nih.gov However, the timing of the intervention appears to be crucial, as supplementing with leucine after obesity is already established may not yield the same metabolic benefits. nih.gov
Conversely, some evidence suggests that excessive leucine intake could contribute to insulin resistance. High levels of leucine can over-stimulate the mTORC1 pathway, which in turn can lead to the phosphorylation of insulin receptor substrate-1 (IRS-1), a key step in the development of insulin resistance. wjgnet.comresearchgate.netnih.gov Studies have shown that amino acid infusions containing leucine can impair insulin-mediated glucose disposal in skeletal muscle. wjgnet.comnih.gov This highlights the dual nature of leucine's role in metabolic regulation and the importance of using tracers like L-Leucine-d10 to carefully dissect these context-dependent effects.
Table 2: Effects of Leucine Supplementation in Preclinical Models of Metabolic Disorders
| Condition | Animal Model | Key Findings with Leucine Supplementation |
| Obesity and Type 2 Diabetes | NONcNZO10/LtJ and B6.Cg-Ay/J Mice | Significantly reduced HbA1c levels, improving glycemic control. columbia.edu |
| Diet-Induced Obesity | Mice on High-Fat Diet | Improved glucose tolerance and insulin signaling; decreased hepatic steatosis and adipose tissue inflammation. nih.govharvard.edu |
| In-utero Cigarette Smoke Exposure | Balb/c Mice | Improved glucose tolerance and reduced fat mass in offspring. frontiersin.orgnih.gov |
| High-Fat Diet-Induced Obesity | C57BL/6J Mice | Prevented obesity by increasing energy expenditure and fatty acid oxidation. nih.gov |
Elucidation of Leucine-Dependent Pathways in Cancer Metabolism and Tumor Progression (In Vitro and In Vivo Pre-Clinical Models)
The role of leucine in cancer metabolism is multifaceted and appears to be highly dependent on the cancer type and context. L-Leucine-d10 is a critical tool for tracing the metabolic fate of leucine in cancer cells and tumors, helping to elucidate its contribution to tumor growth and progression.
Several in vitro and in vivo preclinical studies have investigated the effects of leucine on cancer cells, with some studies suggesting pro-tumorigenic effects while others indicate anti-cancer activity. nih.gov For example, in breast cancer, in vitro studies have shown that depriving cells of leucine can inhibit their proliferation and induce apoptosis (programmed cell death). oncotarget.com In vivo, a leucine-free diet was found to suppress the growth of human breast cancer tumors in a xenograft model. oncotarget.com This anti-cancer effect was linked to the decreased expression of fatty acid synthase (FASN), an enzyme involved in lipid metabolism. oncotarget.com
In contrast, other studies suggest that leucine can promote cancer progression. For instance, in pancreatic cancer cells, leucine was found to stimulate growth and proliferation by activating the mTOR signaling pathway. nih.gov Similarly, some research indicates that long-term leucine supplementation may promote bladder cancer development in rats. nih.govmdpi.com In a mouse model of colorectal cancer-induced cachexia, leucine supplementation was found to worsen outcomes in male mice. mdpi.com
The activation of the mTORC1 pathway by leucine is a central theme in its connection to cancer. medium.commdpi.com This pathway is a key regulator of cell growth and proliferation and is often dysregulated in cancer. medium.com Some studies propose that inhibiting the L-type amino acid transporter 1 (LAT1), which transports leucine into cells, could be a potential therapeutic strategy for certain cancers, such as estrogen receptor-positive breast cancer. mdpi.com
These conflicting findings underscore the complexity of leucine's role in cancer and the necessity of using tools like L-Leucine-d10 to carefully map its metabolic pathways in different cancer models to better understand its context-dependent effects.
Table 3: Dichotomous Role of Leucine in Preclinical Cancer Models
| Cancer Type | Model | Effect of Leucine |
| Breast Cancer | In vitro (MDA-MB-231, MCF-7 cells), In vivo (xenograft) | Deprivation inhibits proliferation, induces apoptosis, and suppresses tumor growth. oncotarget.com |
| Pancreatic Cancer | In vitro | Promotes growth and proliferation via mTOR signaling. nih.gov |
| Bladder Cancer | Rat model | Long-term supplementation may promote tumor development. nih.govmdpi.com |
| Colorectal Cancer with Cachexia | ApcMin/+ mouse model | Worsened morbidity in male mice with supplementation. mdpi.com |
| Hepatocellular Carcinoma | In vitro (cell lines) | Supplementation showed dose-dependent cytotoxic effects and induced apoptosis. nih.gov |
Application in Neurodegenerative Disease Models for Protein Homeostasis Disturbances
Emerging research is exploring the potential role of leucine and its derivatives in the context of neurodegenerative diseases, where disturbances in protein homeostasis are a common pathological feature. While direct studies utilizing L-Leucine-d10 in these models are still developing, the known functions of leucine in protein synthesis and metabolic regulation provide a strong rationale for its investigation.
The mTOR pathway, which is centrally regulated by leucine, is also implicated in neurodegenerative conditions. wjgnet.com For example, inhibition of mTORC1 has been shown to reduce amyloid-β levels in a mouse model of Alzheimer's disease. wjgnet.com This suggests that modulating leucine-mediated mTORC1 signaling could be a therapeutic avenue.
More directly, a modified form of leucine, N-acetyl-l-leucine, has been investigated as a potential therapeutic agent for several neurodegenerative diseases. nih.gov In a mouse model of Niemann-Pick disease type C, a lysosomal storage disorder, N-acetyl-l-leucine was shown to correct metabolic dysfunction and reduce the accumulation of pathogenic lipids. medrxiv.org It has also been studied in GM2 gangliosidoses (Tay-Sachs and Sandhoff diseases), where it was found to be safe and well-tolerated while providing clinical benefits. nih.gov While N-acetyl-l-leucine is not identical to L-leucine, its mechanism is thought to involve the intracellular delivery of L-leucine, thereby influencing cellular metabolic pathways. medrxiv.org
The use of L-Leucine-d10 in preclinical models of neurodegenerative diseases would be invaluable for directly tracing how leucine metabolism is altered in the brain and how it impacts the synthesis and clearance of disease-associated proteins. Such studies could provide crucial insights into the mechanisms of protein homeostasis disturbances and help to evaluate the therapeutic potential of targeting leucine-dependent pathways.
Advanced Research Paradigms and Future Directions for L Leucine 2,3,3,4,5,5,5,6,6,6 D10 Studies
Integration of L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 Tracing with Multi-Omics Data (e.g., Quantitative Proteomics, Transcriptomics, Lipidomics)
The true power of L-Leucine-d10 tracing is realized when its kinetic data is integrated with other high-throughput 'omics' datasets. This multi-omics approach provides a more holistic and dynamic view of cellular and organismal physiology, connecting metabolic flux with the machinery of life.
Quantitative Proteomics: The integration of L-Leucine-d10 tracing with quantitative proteomics allows for a comprehensive analysis of protein dynamics. While quantitative proteomics measures the abundance of proteins at a single point in time, stable isotope tracing measures the rate of new protein synthesis. e-acnm.org By combining these approaches, researchers can distinguish between changes in protein levels caused by increased synthesis versus decreased degradation. For instance, a study could use L-Leucine-d10 to measure the fractional synthesis rate (FSR) of specific muscle proteins while using a technique like Tandem Mass Tags (TMT) to quantify the total abundance of thousands of proteins from the same sample. nih.gov This dual data provides a complete picture of proteome turnover, revealing how physiological states like exercise or critical illness affect not just which proteins are present, but how quickly they are being produced and replaced. e-acnm.orgnih.gov
Transcriptomics: Linking metabolic flux data from L-Leucine-d10 with transcriptomics (the study of all RNA transcripts) can elucidate the regulatory layers that control metabolic pathways. It is often assumed that the rate of protein synthesis is directly proportional to the abundance of its corresponding messenger RNA (mRNA). However, by comparing the measured rate of protein synthesis (via L-Leucine-d10) with mRNA levels, researchers can identify instances of post-transcriptional, translational, or post-translational regulation. nih.gov For example, if the synthesis rate of a particular enzyme is high despite low mRNA levels, it suggests highly efficient translation of that transcript. Conversely, high mRNA levels with a low synthesis rate may indicate translational repression. This integrated analysis has revealed that for many proteins, changes in mRNA abundance explain a significant portion of the variance in protein abundance, but crucial regulatory control occurs at the level of translation. nih.gov
Lipidomics: L-Leucine is a ketogenic amino acid, meaning its carbon skeleton can be used for the synthesis of ketone bodies and lipids, including fatty acids. frontiersin.org By tracing the ten deuterium (B1214612) atoms from L-Leucine-d10 into the lipid pool, lipidomics analysis can precisely quantify the contribution of leucine (B10760876) to de novo lipogenesis. nih.gov When combined with comprehensive lipid profiling, this approach can reveal how different diets or disease states alter the flow of carbon from amino acids to specific lipid classes, such as triglycerides or phospholipids. frontiersin.org This is particularly relevant in studies of metabolic diseases where the interplay between protein and lipid metabolism is dysregulated. frontiersin.org
| Omics Field | Data from L-Leucine-d10 | Integrated Biological Insight |
| Quantitative Proteomics | Rate of new protein synthesis (FSR) | Complete protein turnover dynamics (synthesis vs. degradation). e-acnm.org |
| Transcriptomics | Rate of protein translation | Identification of post-transcriptional and translational control mechanisms. nih.gov |
| Lipidomics | Flux of leucine carbon into lipid pools | Quantification of leucine's contribution to de novo lipogenesis and specific lipid classes. frontiersin.org |
Development of Novel Isotopic Labeling Strategies and Advanced Tracing Techniques Beyond Conventional Methods
To overcome the limitations of traditional tracer methods, researchers are developing innovative labeling strategies and analytical techniques. These advancements aim to increase the multiplexing capacity, sensitivity, and type of information that can be extracted from a single experiment.
Novel Isobaric and Mass Difference Tags: One major innovation is the development of novel chemical tags based on the structure of leucine itself. The N,N-dimethyl leucine (DiLeu) and isotopic N,N-dimethyl leucine (iDiLeu) tags are prime examples. nih.govnih.govacs.org These reagents are chemically attached to peptides in a sample. In DiLeu, different isotopic versions of the tag are used to label different samples, but they all have the same total mass (isobaric). When fragmented in a mass spectrometer, they produce unique "reporter" ions of different masses, allowing for the relative quantification of peptides from multiple samples simultaneously. nih.gov The iDiLeu reagents work on a similar principle but are designed with built-in mass differences, enabling the creation of a standard curve within a single run for absolute quantification of proteins and peptides. nih.govacs.org These leucine-based tagging strategies offer a cost-effective and high-throughput alternative to other quantitative proteomics methods. acs.org
Advanced Tracing Techniques: Beyond chemical tagging, new methods of administering the tracer are being explored. The use of deuterated water (D₂O) allows for the endogenous labeling of precursor amino acids, as the deuterium from D₂O is incorporated into amino acids during their synthesis. nih.gov This approach can provide a measure of integrated protein synthesis over longer periods. Furthermore, techniques are being refined to improve the resolution of metabolic measurements. Segmental isotope labeling, for instance, allows researchers to label only a specific portion of a large protein, simplifying complex NMR spectra and focusing the analysis on a region of interest. rsc.org
| Strategy | Description | Key Advantage |
| DiLeu Isobaric Tags | Leucine-based chemical tags that are isobaric but produce different reporter ions upon fragmentation. nih.gov | Enables multiplexed relative quantification of proteins across several samples in one analysis. nih.gov |
| iDiLeu Mass Difference Tags | Isotopic N,N-dimethyl leucine reagents with distinct mass differences. nih.govacs.org | Allows for the creation of an internal standard curve for absolute quantification in a single run. acs.org |
| D₂O Labeling | Administration of deuterated water to label precursor pools endogenously. nih.gov | Provides a longer-term, integrated measure of protein synthesis and turnover. nih.gov |
| Segmental Isotope Labeling | Labeling only specific domains or segments of a protein. rsc.org | Reduces spectral complexity in NMR and allows for focused structural or dynamic analysis of large proteins. rsc.org |
Computational Modeling and Simulation for Enhanced L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 Data Interpretation and Predictive Biology
The complex, high-dimensional data generated from L-Leucine-d10 tracing studies necessitates the use of sophisticated computational tools for interpretation and prediction.
Flux Balance Analysis (FBA) and its dynamic counterpart (dFBA) are computational methods used to simulate metabolic flux through a genome-scale network of biochemical reactions. nih.gov These models can predict the flow of metabolites throughout the cell. The accuracy of these predictions is vastly improved by constraining the model with experimental data. Data from L-Leucine-d10 tracing, such as the rate of leucine oxidation or its incorporation into protein, can serve as critical constraints. nih.govresearchgate.net For example, the measured flux of leucine into the protein synthesis pathway can be set as a required output in the FBA model, forcing the simulation to find a metabolic state that is consistent with the observed biological reality. Dynamic FBA extends this by modeling how fluxes change over time, making it particularly useful for interpreting data from fed-batch cultures or time-course studies in whole organisms. nih.gov
Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for analyzing complex biological data, including isotopic datasets. numberanalytics.comnumberanalytics.com Traditional analysis of mass spectrometry data can be challenging, but ML algorithms can be trained to recognize subtle patterns in the spectra that correspond to different metabolic states. mdpi.comarxiv.org For instance, an Artificial Neural Network (ANN) could be trained on thousands of isotopic spectra from L-Leucine-d10 experiments to identify and quantify the relative activities of dozens of radioisotopes or the enrichment patterns of metabolites in complex mixtures. osti.gov Algorithms like Random Forest or Support Vector Machines can classify samples based on their isotopic signatures or predict metabolic outcomes based on initial labeling patterns, moving the field from descriptive to predictive biology. numberanalytics.com
Emerging Applications of L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 in Systems Biology and Quantitative Physiology
The application of L-Leucine-d10 is expanding into broader systems biology and quantitative physiology, aiming to create a comprehensive, multi-scale understanding of metabolism.
A major frontier in metabolic research is understanding metabolism with spatiotemporal resolution—that is, knowing where and when specific metabolic events occur.
Spatial Resolution: To understand metabolism at an organ or tissue level, researchers use techniques like the arteriovenous (A-V) balance method, where tracer concentrations are measured in the blood entering and leaving an organ (e.g., a limb muscle). nih.gov This allows for the calculation of net protein synthesis or breakdown specifically within that tissue. A more recent, less invasive development is the "virtual biopsy" technique, which calculates muscle protein synthesis by measuring the enrichment of proteins that originate from muscle but are found in the plasma. nih.gov
Temporal Resolution: Understanding the rapid dynamics of metabolism requires high temporal resolution. The development of highly sensitive mass spectrometers, combined with the use of multiply labeled amino acid tracers, has made it possible to measure significant tracer incorporation into slow-turnover tissues like muscle in as little as 45 minutes. nih.gov This allows researchers to precisely define the time course of metabolic responses to stimuli like feeding or exercise, capturing transient changes that were previously undetectable. nih.gov
Single-Cell Isotopic Tracing Methodologies
The study of metabolic heterogeneity at the single-cell level represents a significant frontier in biological research. nih.govacs.org Traditional metabolomic studies, which analyze bulk cell populations, often mask the nuanced metabolic differences between individual cells. This cellular variability is critical in understanding complex biological processes, disease progression, and therapeutic responses. nih.gov The application of L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 in single-cell isotopic tracing is poised to revolutionize our understanding of protein synthesis and turnover with unprecedented resolution.
Recent advancements in mass spectrometry (MS) and other analytical techniques are making single-cell metabolic analysis a reality. nih.govrsc.org Methods such as secondary ion mass spectrometry (SIMS), matrix-assisted laser desorption/ionization (MALDI)-MS, and nano-electrospray ionization (nano-ESI)-based techniques are being developed and refined to achieve the sensitivity and spatial resolution required for single-cell analysis. chinesechemsoc.org These platforms, when coupled with the use of stable isotope tracers like deuterated leucine, can map the metabolic fate of the tracer within individual cells, providing a dynamic view of cellular metabolism. chinesechemsoc.orgnih.gov
Addressing Current Methodological Challenges and Advancements in Deuterated Leucine Research
Despite the great promise of using L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 as a metabolic tracer, several methodological hurdles remain. Overcoming these challenges is crucial for the widespread and standardized application of this powerful technique.
Sensitivity and Specificity Improvements in Analytical Platforms
A primary challenge in deuterated leucine research lies in the analytical sensitivity and specificity required to accurately measure isotopic enrichment, especially in minute biological samples. nih.gov Mass spectrometry is the cornerstone for these measurements, and continuous advancements in this field are critical. worktribe.com
Sensitivity: Achieving high sensitivity is paramount, particularly in single-cell studies where the amount of analyte is incredibly small. chinesechemsoc.org Innovations in ionization sources, such as the development of more efficient nano-ESI and MALDI techniques, are enhancing the signal intensity from limited sample material. nih.govchinesechemsoc.org Furthermore, improvements in mass analyzer technology, including the use of Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide high resolution and mass accuracy, which aids in distinguishing isotopologues from background noise. acs.org
Specificity: The isobaric nature of leucine and isoleucine presents a significant challenge in mass spectrometry, as they have the same nominal mass. researchgate.netrapidnovor.com While high-resolution mass spectrometry can distinguish them based on their exact mass difference, specialized fragmentation techniques are often required for unambiguous identification and quantification. researchgate.net The development of advanced fragmentation methods, such as electron transfer dissociation (ETD) and ultraviolet photodissociation (UVPD), can provide more detailed structural information, enabling the confident differentiation of leucine and isoleucine and their deuterated counterparts.
The table below summarizes some of the key analytical platforms and their characteristics relevant to deuterated leucine research:
| Analytical Platform | Key Strengths | Key Challenges |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High chromatographic resolution, well-established derivatization methods. nih.gov | Requires derivatization, which can introduce variability. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Versatile for a wide range of metabolites, direct analysis of biological fluids. nih.gov | Potential for ion suppression, co-elution of isomers. |
| High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, FT-ICR) | High mass accuracy and resolution, enabling better differentiation of isotopologues. acs.org | Higher instrument cost and complexity. |
| Tandem Mass Spectrometry (MS/MS) | Increased specificity through fragmentation, aids in isomer differentiation. nih.gov | Requires method development for each analyte. |
Standardization of Experimental Designs and Data Reporting
To ensure the reproducibility and comparability of findings across different laboratories, the standardization of experimental designs and data reporting is essential. ssbfnet.com This is particularly important in the field of metabolic flux analysis, where complex datasets are generated. nih.gov
Key areas for standardization include:
Tracer Administration Protocols: Consistent methods for the introduction of L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 are needed to achieve steady-state labeling and accurate flux measurements.
Sample Collection and Processing: Standardized procedures for sample quenching, extraction, and preparation are crucial to minimize artifacts and ensure the integrity of the metabolome. nih.govnih.gov
Data Analysis and Reporting: The adoption of common guidelines for data processing, including corrections for natural isotope abundance and the calculation of metabolic fluxes, is necessary. mdpi.com Reporting standards should include detailed information about the experimental conditions, analytical methods, and statistical analyses performed.
Initiatives by scientific societies and consortia to develop and promote these standards are vital for advancing the field of deuterated leucine research.
Ethical Considerations in Animal Research Involving Isotopic Tracers
The use of animals in research, including studies involving stable isotope tracers like L-Leucine-2,3,3,4,5,5,5,6,6,6-d10, carries significant ethical responsibilities. ssbfnet.comanimal-journal.eu Adherence to strict ethical guidelines is paramount to ensure the humane treatment of animals and the scientific validity of the research.
The core principles of ethical animal research, often referred to as the "3Rs," are central to these considerations:
Replacement: Researchers have an ethical obligation to consider alternatives to animal use whenever possible. ssbfnet.com This includes the use of in vitro models, cell cultures, and computational simulations.
Reduction: The number of animals used in experiments should be minimized to the lowest number required to obtain statistically significant results. ssbfnet.com Careful experimental design and statistical planning are essential in this regard.
Refinement: Experimental procedures should be refined to minimize any potential pain, suffering, or distress to the animals. ssbfnet.comforskningsetikk.no This includes the use of appropriate anesthesia and analgesia, as well as providing comfortable housing and environmental enrichment.
Institutional Animal Care and Use Committees (IACUCs) or equivalent local ethical review bodies play a critical role in overseeing animal research. wvu.edustonybrook.edutamu.edu These committees are responsible for reviewing and approving all research protocols involving animals to ensure compliance with national and international regulations and ethical guidelines. ssbfnet.com Researchers must provide a clear justification for the use of animals, a detailed description of the experimental procedures, and a comprehensive plan for animal care and monitoring. animal-journal.eu When using stable isotopes, it is important to ensure that the administered dose is safe and does not cause any adverse effects on the animals' health and well-being. nih.gov Openness and transparency in reporting the ethical considerations and animal welfare measures taken are also crucial for public trust and scientific integrity. forskningsetikk.no
Concluding Remarks on the Advancing Landscape of L Leucine 2,3,3,4,5,5,5,6,6,6 D10 Research
Recapitulation of L-Leucine-2,3,3,4,5,5,5,6,6,6-d10's Pivotal Impact on Fundamental Biochemical Research
The use of deuterated leucine (B10760876), including L-Leucine-d10, has been instrumental in advancing our understanding of protein metabolism and its intricate regulation. As an essential amino acid, leucine is not synthesized by the human body and its metabolic fate is of great interest to researchers. mdpi.com The introduction of a stable isotope label allows for the precise tracking of leucine molecules as they are incorporated into newly synthesized proteins or catabolized through various biochemical pathways.
One of the most significant impacts of L-Leucine-d10 has been in the field of quantitative proteomics. nih.gov Metabolic labeling with stable isotopes, such as in the Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC) technique, has been revolutionized by the use of labeled amino acids like deuterated leucine. longdom.org This approach allows for the accurate quantification of protein abundance between different cell populations, providing critical data for understanding cellular responses to various stimuli or disease states. longdom.org For instance, studies have utilized deuterated leucine to profile protein-protein interactions, offering a more precise identification of genuine interacting partners compared to conventional methods. nih.gov
Furthermore, in vivo studies using L-Leucine-d10 have enabled the investigation of whole-body and tissue-specific protein synthesis rates. nih.gov This has been particularly valuable in understanding the dynamics of muscle protein synthesis in response to nutritional interventions and in studying conditions like sarcopenia and metabolic disorders. nih.gov The non-radioactive nature of stable isotopes like deuterium (B1214612) makes them safe for use in human studies, expanding the scope of metabolic research from cell cultures to clinical investigations. chempep.com
Prospective Directions for Continued Advancements in Stable Isotope Tracing Methodologies and Applications
The field of stable isotope tracing is continuously evolving, with ongoing advancements in both analytical techniques and modeling approaches. nih.govnih.govelsevierpure.com A key future direction lies in the integration of multiple isotopic tracers to simultaneously probe different metabolic pathways. This multi-tracer approach can provide a more holistic view of cellular metabolism, revealing the interplay between carbohydrate, lipid, and protein metabolism. technologynetworks.com
Improvements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are also paving the way for more sensitive and detailed analyses. nih.govisotope.com High-resolution mass spectrometry, for example, allows for the precise determination of isotopic enrichment in complex biological samples. springernature.com The coupling of liquid chromatography (LC) with isotope ratio mass spectrometry (IRMS) is a significant advancement for analyzing polar and non-volatile compounds, which were previously challenging to study. wiley.com
Moreover, the development of sophisticated mathematical models is crucial for interpreting the complex datasets generated from stable isotope tracing experiments. nih.govnih.govelsevierpure.com These models are becoming increasingly refined, allowing for the calculation of metabolic fluxes and providing a quantitative understanding of metabolic pathway activities. nih.govelifesciences.org Future models will likely incorporate multi-omics data, integrating information from genomics, transcriptomics, and proteomics to create comprehensive models of cellular function.
Unmet Research Questions and Future Opportunities for L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 Investigations
Despite the significant progress made, several research questions remain unanswered, presenting exciting opportunities for future investigations using L-Leucine-d10. A deeper understanding of the tissue-specific and even cell-type-specific regulation of leucine metabolism is a key area for exploration. While whole-body and muscle protein synthesis have been extensively studied, the dynamics of protein turnover in other vital organs in response to various physiological and pathological conditions are less understood.
The role of leucine and its metabolites in cellular signaling pathways beyond the well-established mTOR pathway warrants further investigation. nih.govmedchemexpress.comnih.gov L-Leucine-d10 can be a valuable tool in tracing the fate of leucine and identifying novel signaling roles and metabolic products. For instance, the influence of leucine on epigenetic modifications and gene expression is an emerging area of interest.
Furthermore, the application of L-Leucine-d10 in studying the metabolic adaptations of cancer cells holds great promise. mdpi.com While some studies have explored the dual role of leucine in promoting and suppressing tumors, a more detailed understanding of how cancer cells utilize leucine could lead to the development of novel therapeutic strategies. mdpi.com Tracing the metabolic flux of L-Leucine-d10 in different cancer types and in response to various treatments could provide crucial insights into tumor metabolism and vulnerabilities.
Finally, the development of new analytical platforms that can provide spatial resolution of isotope distribution within tissues and cells will open up new frontiers. Imaging mass spectrometry, for example, could be used to visualize the incorporation of L-Leucine-d10 into proteins within specific cellular compartments or tissue microenvironments, providing an unprecedented level of detail in metabolic studies.
Q & A
Q. How can the structure of L-Leucine-2,3,3,4,5,5,5,6,6,6-d10 be confirmed experimentally?
- Category : Basic (Structural Validation)
- Methodological Answer : To confirm the structure, use nuclear magnetic resonance (NMR) spectroscopy to analyze deuterium substitution patterns. Compare observed chemical shifts and splitting patterns with theoretical predictions for deuterated positions (e.g., 2H-NMR for deuterium-specific signals). Additionally, high-resolution mass spectrometry (HRMS) can validate the molecular formula (C₆²H₁₀H₃N O₂) by confirming the exact mass and isotopic distribution .
Q. What methodologies ensure isotopic purity in L-Leucine-d10 synthesis?
- Category : Basic (Synthesis & Quality Control)
- Methodological Answer : Isotopic purity is assessed via isotope ratio mass spectrometry (IRMS) or deuterium NMR to quantify residual protium (¹H) in deuterated positions. For synthesis, employ catalytic exchange reactions using deuterated solvents (e.g., D₂O) and deuterium gas under controlled conditions. Purity thresholds (e.g., ≥98% deuterium enrichment) should align with experimental requirements for metabolic tracer studies .
Q. How does deuterium substitution impact L-Leucine's physicochemical properties?
- Category : Basic (Physicochemical Analysis)
- Methodological Answer : Deuterium substitution alters vibrational frequencies (detectable via FT-IR spectroscopy) and hydrophobic interactions due to isotopic mass effects. Compare properties like solubility, pKa (using potentiometric titration), and partition coefficients with non-deuterated L-Leucine. Computational simulations (e.g., molecular dynamics) can model isotopic effects on hydrogen bonding and stability .
Advanced Research Questions
Q. How should metabolic flux studies using L-Leucine-d10 be designed to minimize isotopic dilution?
- Category : Advanced (Experimental Design)
- Methodological Answer : Use compartmental modeling to predict isotope dilution in biological systems. Administer L-Leucine-d10 under steady-state conditions and measure incorporation into proteins or metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Control for dietary leucine intake and endogenous synthesis to isolate tracer-specific signals .
Q. What strategies resolve contradictions between in vitro and in vivo data on L-Leucine-d10 metabolism?
- Category : Advanced (Data Contradiction Analysis)
- Methodological Answer : Discrepancies often arise from differences in enzyme kinetics or cellular transport mechanisms . Validate hypotheses using knockout cell lines (e.g., CRISPR-edited transporters) or isolated organ perfusions to replicate in vivo conditions. Cross-reference results with published kinetic parameters for leucine-metabolizing enzymes (e.g., branched-chain amino acid transaminase) .
Q. How can computational models predict deuterium retention in L-Leucine-d10 during prolonged biological experiments?
- Category : Advanced (Computational Modeling)
- Methodological Answer : Develop kinetic isotope effect (KIE) models to simulate deuterium loss via metabolic reactions. Input parameters include enzyme turnover rates, pH-dependent exchange rates, and intracellular redox states. Validate models using time-resolved LC-MS data from longitudinal studies .
Q. What protocols ensure reproducibility in deuterated amino acid research across laboratories?
- Category : Advanced (Reproducibility & Standardization)
- Methodological Answer : Adopt standardized reporting guidelines for deuterated compounds, including:
Q. How do deuterium substitutions in L-Leucine-d10 affect its role in mTOR signaling studies?
- Category : Advanced (Mechanistic Studies)
- Methodological Answer : Conduct kinase activity assays (e.g., mTORC1 phosphorylation assays) using deuterated vs. non-deuterated leucine. Monitor downstream targets (e.g., S6K1) via Western blotting. Use isotopic tracing to distinguish between leucine’s structural role and signaling effects, ensuring deuterium does not perturb binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
